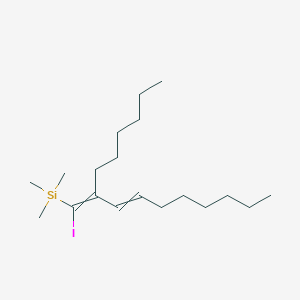
(2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane is an organosilicon compound with the molecular formula C19H37ISi This compound contains a silicon atom bonded to three methyl groups and a complex organic moiety, which includes an iodine atom and a conjugated diene system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane typically involves the following steps:
Formation of the Diene System: The diene system can be synthesized through a series of reactions starting from simple alkenes or alkynes. For example, a hexyl-substituted alkyne can undergo a hydroiodination reaction to introduce the iodine atom.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced using a silylation reagent such as trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
化学反応の分析
Types of Reactions
(2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The diene system can participate in oxidation and reduction reactions, leading to the formation of different products.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Cross-Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while cross-coupling reactions can produce complex organic molecules with extended carbon chains.
科学的研究の応用
(2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane depends on the specific application and reaction it is involved in. Generally, the compound can act as a nucleophile or electrophile in various chemical reactions. The presence of the iodine atom and the conjugated diene system allows it to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis.
類似化合物との比較
Similar Compounds
(4-Ethenyl-2-hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane: This compound is similar in structure but contains an ethenyl group instead of a hexyl group.
(2-Hexyl-1-iodo-4-methyldeca-1,3-dien-1-yl)(trimethyl)silane): This compound has a methyl group in place of one of the hydrogen atoms in the diene system.
Uniqueness
The uniqueness of (2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. The presence of both silicon and iodine in the molecule provides unique reactivity that is not commonly found in other compounds.
特性
CAS番号 |
565435-41-8 |
|---|---|
分子式 |
C19H37ISi |
分子量 |
420.5 g/mol |
IUPAC名 |
(2-hexyl-1-iododeca-1,3-dienyl)-trimethylsilane |
InChI |
InChI=1S/C19H37ISi/c1-6-8-10-12-13-15-17-18(16-14-11-9-7-2)19(20)21(3,4)5/h15,17H,6-14,16H2,1-5H3 |
InChIキー |
REDSIWAHRIBLDX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC=CC(=C([Si](C)(C)C)I)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


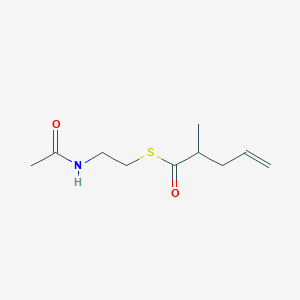
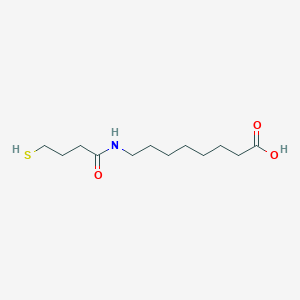
![1H-1,2,4-Triazole, 3-[4-(chloromethyl)phenyl]-1-ethyl-5-methyl-](/img/structure/B14232250.png)
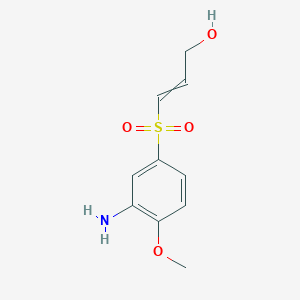
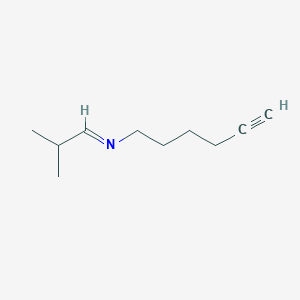
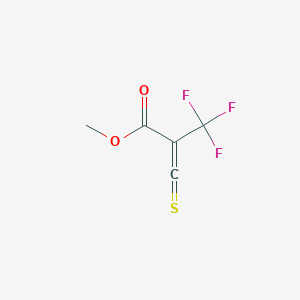

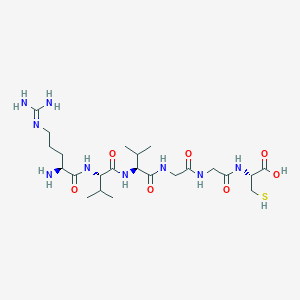
![3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol](/img/structure/B14232311.png)
![Phenol, 3-[([3,4'-bipyridin]-5-ylamino)methyl]-](/img/structure/B14232313.png)
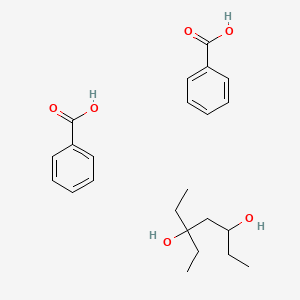
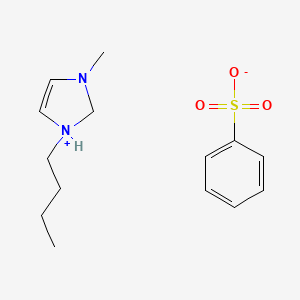
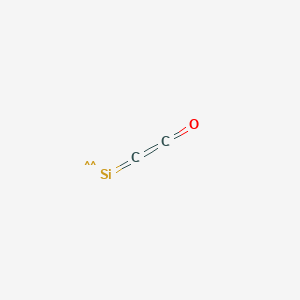
![1-[3-(Fluoromethyl)phenyl]methanamine](/img/structure/B14232319.png)
